1-Chloropyrrolo[1,2-d][1,2,4]triazine
CAS No.:
Cat. No.: VC17427054
Molecular Formula: C6H4ClN3
Molecular Weight: 153.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4ClN3 |
|---|---|
| Molecular Weight | 153.57 g/mol |
| IUPAC Name | 1-chloropyrrolo[1,2-d][1,2,4]triazine |
| Standard InChI | InChI=1S/C6H4ClN3/c7-6-5-2-1-3-10(5)4-8-9-6/h1-4H |
| Standard InChI Key | PONNXFJIXFKXJI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C=NN=C(C2=C1)Cl |
Introduction
Chemical Identity and Structural Features
1-Chloropyrrolo[1,2-d] triazine consists of a pyrrole ring fused to a 1,2,4-triazine moiety at the [1,2-d] position, with a chlorine atom at the 1-position. The fusion pattern distinguishes it from the more extensively studied pyrrolo[2,1-f] triazine isomers, which are pivotal in drugs like remdesivir . The chlorine substituent introduces electronic and steric effects that influence reactivity and binding interactions, making it a candidate for structure-activity relationship (SAR) studies.
Key structural attributes include:
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Bicyclic framework: The fused system enhances aromatic stability and planar geometry, favoring interactions with biological targets.
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Chlorine substituent: Positioned at the 1-position, this group modulates electron density and serves as a handle for further functionalization.
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Bridgehead nitrogen: Present in the triazine ring, this feature is critical for hydrogen bonding in kinase inhibition .
Synthetic Methodologies
While no direct synthesis of 1-chloropyrrolo[1,2-d][1, triazine is documented, analogous routes for pyrrolotriazines provide a blueprint for its preparation.
Chlorination of Pyrrolotriazine Precursors
Chlorination via phosphorus oxychloride (POCl₃) is a common strategy for introducing chlorine atoms into heterocycles. For example, 7-chloropyrrolo[2,1-f] triazin-4(3H)-one (Compound 65 in ) was synthesized by treating a brominated precursor with POCl₃ . Adapting this method, 1-chloropyrrolo[1,2-d][1, triazine could hypothetically be obtained by chlorinating a suitably substituted pyrrolotriazine intermediate.
Cyclization of Functionalized Pyrroles
Pyrrole derivatives serve as starting materials for triazine ring formation. For instance, N-amidation of methyl pyrrole-2-carboxylate with hydroxylamine derivatives, followed by cyclization, yields pyrrolotriazines . Introducing chlorine at the 1-position might involve:
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N-Amination: Reacting pyrrole with NH₂Cl to introduce an N–N bond.
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Cyclization: Using formamide or urea to form the triazine ring.
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Chlorination: Treating the intermediate with POCl₃ or Cl₂ gas .
Physicochemical Properties and Reactivity
Data from analogous compounds suggest the following properties:
The chlorine atom enhances electrophilicity at adjacent positions, enabling nucleophilic aromatic substitution (e.g., with amines or alkoxides) .
Biological Activities and Applications
Though direct studies on 1-chloropyrrolo[1,2-d][1, triazine are lacking, its structural analogs exhibit diverse bioactivities:
Kinase Inhibition
Pyrrolo[2,1-f][1, triazines inhibit kinases such as VEGFR-2, EGFR, and ALK by competing with ATP binding . Chlorine substituents improve potency by forming halogen bonds with kinase backbones . For example, 7-chloropyrrolo[2,1-f] triazin-4(3H)-one (Compound 65) showed IC₅₀ values <100 nM against multiple kinases .
Challenges and Future Directions
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Synthetic Optimization: Current methods for pyrrolotriazines require multi-step sequences with moderate yields (e.g., 75–85% in ). Streamlining the synthesis of 1-chloro derivatives is critical.
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Biological Profiling: Prioritize in vitro screening against kinase panels and viral targets.
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SAR Studies: Explore substitutions at the 1-position to optimize pharmacokinetics.
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